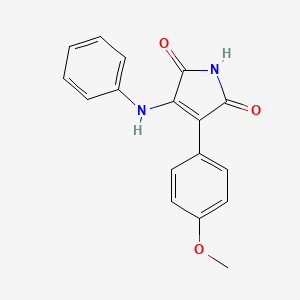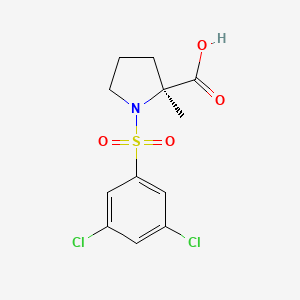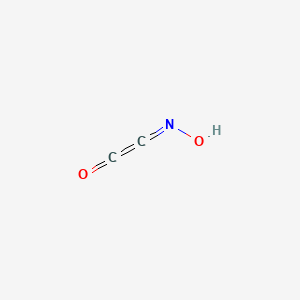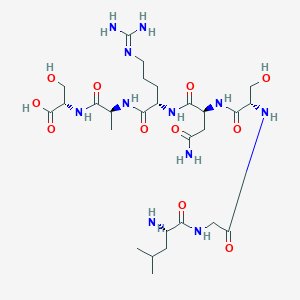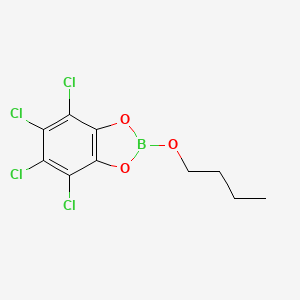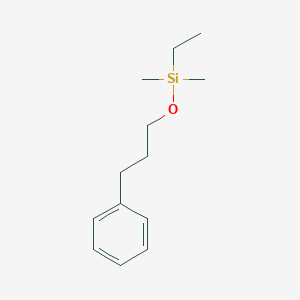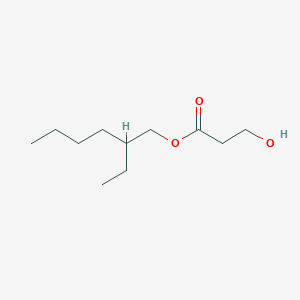![molecular formula C18H16O3S B14259841 1,3-Dimethyl-2-[(oxiran-2-YL)methoxy]-9H-thioxanthen-9-one CAS No. 215173-03-8](/img/structure/B14259841.png)
1,3-Dimethyl-2-[(oxiran-2-YL)methoxy]-9H-thioxanthen-9-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Dimethyl-2-[(oxiran-2-YL)methoxy]-9H-thioxanthen-9-one is a complex organic compound with a unique structure that includes an oxirane (epoxide) ring and a thioxanthene core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dimethyl-2-[(oxiran-2-YL)methoxy]-9H-thioxanthen-9-one typically involves multiple steps. One common method includes the reaction of thioxanthone with epichlorohydrin in the presence of a base to form the oxirane ring . The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. Techniques such as continuous flow reactors and advanced purification methods are employed to ensure the compound meets industrial standards.
Analyse Chemischer Reaktionen
Types of Reactions
1,3-Dimethyl-2-[(oxiran-2-YL)methoxy]-9H-thioxanthen-9-one undergoes various chemical reactions, including:
Oxidation: The oxirane ring can be opened through oxidation reactions, leading to the formation of diols.
Reduction: Reduction reactions can target the thioxanthene core, modifying its electronic properties.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the oxirane ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the oxirane ring typically yields diols, while nucleophilic substitution can introduce various functional groups into the molecule .
Wissenschaftliche Forschungsanwendungen
1,3-Dimethyl-2-[(oxiran-2-YL)methoxy]-9H-thioxanthen-9-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the production of advanced materials and as a catalyst in certain chemical reactions.
Wirkmechanismus
The mechanism of action of 1,3-Dimethyl-2-[(oxiran-2-YL)methoxy]-9H-thioxanthen-9-one involves its interaction with molecular targets through the oxirane ring and thioxanthene core. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules, leading to various biological effects. The thioxanthene core can interact with specific receptors and enzymes, modulating their activity and leading to therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 7,7-Dimethyl-2-(2-(oxiran-2-yl-methoxy)ethyl)-3-oxatricyclo[4.1.1.02,4]octane : Contains an oxirane ring and a tricyclic core .
(S)-8-((3,3-Dimethyloxiran-2-yl)methyl)-7-methoxy-2H-chromen-2-one: Similar in structure but with a chromenone core instead of thioxanthene.
Uniqueness
1,3-Dimethyl-2-[(oxiran-2-YL)methoxy]-9H-thioxanthen-9-one is unique due to its combination of an oxirane ring and a thioxanthene core, which imparts distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
215173-03-8 |
|---|---|
Molekularformel |
C18H16O3S |
Molekulargewicht |
312.4 g/mol |
IUPAC-Name |
1,3-dimethyl-2-(oxiran-2-ylmethoxy)thioxanthen-9-one |
InChI |
InChI=1S/C18H16O3S/c1-10-7-15-16(11(2)18(10)21-9-12-8-20-12)17(19)13-5-3-4-6-14(13)22-15/h3-7,12H,8-9H2,1-2H3 |
InChI-Schlüssel |
IARKCUNANJTUAX-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=C(C(=C1OCC3CO3)C)C(=O)C4=CC=CC=C4S2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


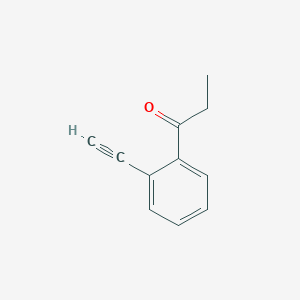
![5'-O-[Bis(4-methoxyphenyl)(phenyl)methyl]-3-methyluridine](/img/structure/B14259770.png)
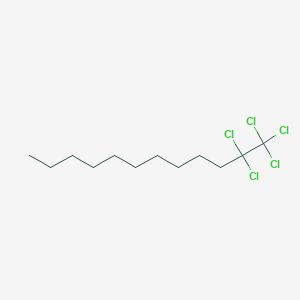
![Ethanol, 2-[1-(2-nitrophenyl)ethoxy]-](/img/structure/B14259781.png)
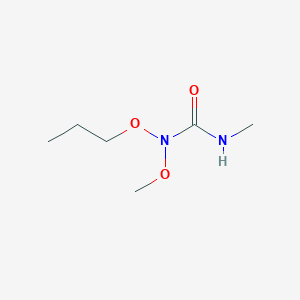
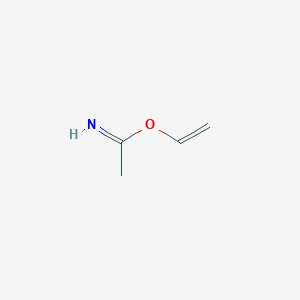
![2,2'-[[1,1'-Biphenyl]-2,2'-diylbis(sulfanediylmethylene)]dipyridine](/img/structure/B14259801.png)
